
5-氯-1H-吲唑-7-甲酸甲酯
描述
“Methyl 5-chloro-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1260851-42-0 . It has a molecular weight of 210.62 . The IUPAC name for this compound is methyl 5-chloro-1H-indazole-7-carboxylate .
Synthesis Analysis
The synthesis of indazoles, including “Methyl 5-chloro-1H-indazole-7-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-1H-indazole-7-carboxylate” is 1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis
Indazoles, including “Methyl 5-chloro-1H-indazole-7-carboxylate”, have been synthesized using various methods. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
“Methyl 5-chloro-1H-indazole-7-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用
化学性质和合成
- 5-氯-1H-吲唑-7-甲酸甲酯参与各种合成过程。例如,对 1H-吲唑-6-甲酸和 1-甲基-1H-吲唑-6-甲酸甲酯等吲唑的形成焓的研究揭示了此类化合物中羰基和乙酸基的能量和结构影响 (Orozco-Guareño et al., 2019).
药物化学
- 吲唑衍生物,包括与 5-氯-1H-吲唑-7-甲酸甲酯类似的结构,因其在药物化学中的潜力而受到研究。例如,某些吲唑衍生物在显着低于其毒性水平的剂量下表现出抗关节炎作用,如在大鼠的初步研究中观察到的 (Bistocchi et al., 1981).
生物活性
- 一些吲唑衍生物显示出有效的抗精子生成活性。1-(2,4-二氯苄基)-1H-吲唑-3-甲酸等化合物对睾丸重量和精子生成抑制有显着影响 (Corsi & Palazzo, 1976).
- 吲唑甲酰胺已被确定为单胺氧化酶 B (MAO-B) 的高效且选择性抑制剂,MAO-B 是人体中的关键酶。这一发现对于理解和潜在治疗神经系统疾病具有重要意义 (Tzvetkov et al., 2014).
光物理性质
- 对与 5-氯-1H-吲唑-7-甲酸甲酯相关的化合物,如 4-氯-5-苯基异恶唑-3-甲酸甲酯的光化学和振动光谱的研究,提供了对它们在紫外线照射下的行为及其在光物理研究中的潜在应用的见解 (Lopes et al., 2011).
安全和危害
“Methyl 5-chloro-1H-indazole-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Methyl 5-chloro-1H-indazole-7-carboxylate is a derivative of the indazole family . Indazoles are known to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, allowing DNA repair mechanisms to correct any damage .
Biochemical Pathways
Indazole derivatives are known to impact various biochemical pathways due to their interaction with different kinases . The inhibition of these kinases can affect downstream signaling pathways, leading to changes in cell proliferation, apoptosis, and DNA repair .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression, dna repair mechanisms, and apoptosis . These changes can have significant effects on cellular function and could potentially be exploited for therapeutic purposes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
生化分析
Biochemical Properties
Methyl 5-chloro-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of Methyl 5-chloro-1H-indazole-7-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Methyl 5-chloro-1H-indazole-7-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the production of pro-inflammatory mediators . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 5-chloro-1H-indazole-7-carboxylate in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of Methyl 5-chloro-1H-indazole-7-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 5-chloro-1H-indazole-7-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of certain metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-chloro-1H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of Methyl 5-chloro-1H-indazole-7-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.
属性
IUPAC Name |
methyl 5-chloro-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWZHQQUHUQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

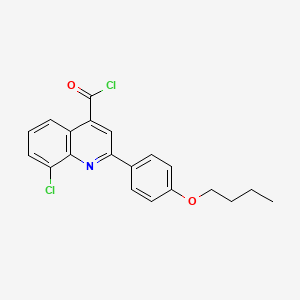
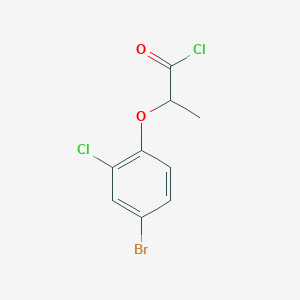

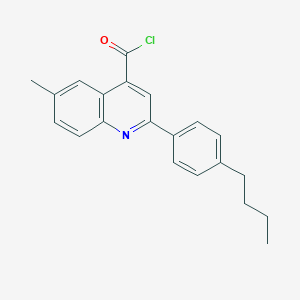

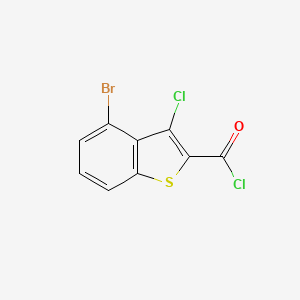
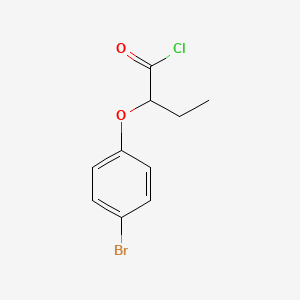
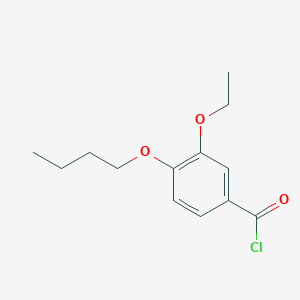
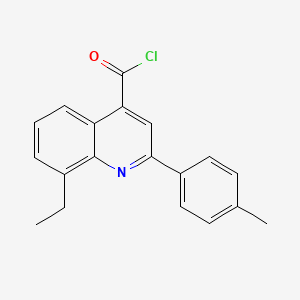

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
